2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol
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Overview
Description
2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10F2O2 It is a phenol derivative characterized by the presence of two fluorine atoms and a methoxy group attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol can be achieved through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of de-fluorinated or de-methoxylated phenols.
Substitution: Formation of halogenated or other substituted phenols.
Scientific Research Applications
2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: A simpler phenol derivative with a single fluorine atom.
3-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol: A closely related compound with a different substitution pattern.
Uniqueness
2-Fluoro-5-(3-fluoro-4-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-5-(3-fluoro-4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCRNUZWQPHVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684291 |
Source
|
Record name | 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-53-8 |
Source
|
Record name | 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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